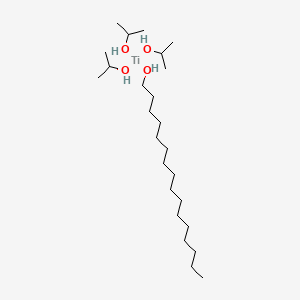
Hexadecyloxytriisopropoxytitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyloxytriisopropoxytitanium is an organotitanium compound that features a titanium center coordinated to three isopropoxy groups and one hexadecyloxy group. This compound is part of the broader class of titanium alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
Vorbereitungsmethoden
Hexadecyloxytriisopropoxytitanium can be synthesized through the reaction of titanium tetrachloride with hexadecanol and isopropanol. The reaction typically occurs in the presence of a base, such as ammonia, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
TiCl4+C16H33OH+3(CH3)2CHOH→Ti(OCH(CH3)2)3(OC16H33)+4HCl
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Hexadecyloxytriisopropoxytitanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to form titanium dioxide, especially in the presence of water.
Hydrolysis: Reacts with water to form titanium dioxide and the corresponding alcohols.
Substitution: The alkoxy groups can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include water, hydrogen peroxide, and various organic acids. The major products formed from these reactions are typically titanium dioxide and the corresponding alcohols or substituted titanium compounds.
Wissenschaftliche Forschungsanwendungen
Hexadecyloxytriisopropoxytitanium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials. It is also employed in the preparation of titanium dioxide nanoparticles.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which hexadecyloxytriisopropoxytitanium exerts its effects is primarily through the generation of reactive oxygen species (ROS). The titanium center can catalyze the formation of ROS, which can then interact with various molecular targets, including DNA, proteins, and lipids. This interaction can lead to oxidative stress and cell death, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Hexadecyloxytriisopropoxytitanium can be compared with other titanium alkoxides, such as titanium isopropoxide and titanium butoxide. While all these compounds share a common titanium center coordinated to alkoxy groups, this compound is unique due to the presence of the long-chain hexadecyloxy group. This feature imparts different solubility and reactivity properties compared to its shorter-chain counterparts.
Similar compounds include:
Titanium isopropoxide: Commonly used in organic synthesis and materials science.
Titanium butoxide: Used in the preparation of titanium dioxide and as a catalyst in various chemical reactions.
Titanium ethoxide: Employed in the synthesis of titanium-based materials and as a catalyst.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
65151-12-4 |
|---|---|
Molekularformel |
C25H58O4Ti |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/C16H34O.3C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;3*1-3(2)4;/h17H,2-16H2,1H3;3*3-4H,1-2H3; |
InChI-Schlüssel |
FANGNGKDDYLHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCO.CC(C)O.CC(C)O.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















